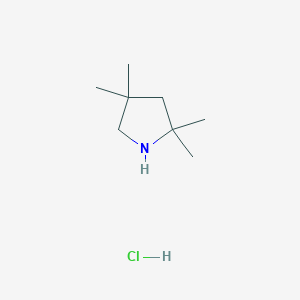
2,2,4,4-Tetramethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-テトラメチルピロリジン塩酸塩は、分子式C9H20ClNの化学化合物です。無色の結晶性粉末であり、医薬品化学、材料科学、有機合成など、科学実験でさまざまな用途があります。
準備方法
合成経路と反応条件
2,2,4,4-テトラメチルピロリジン塩酸塩の合成は、通常、2,2,4,4-テトラメチルピロリジンと塩酸との反応を伴います。反応は、塩酸塩の生成を確実にするために、制御された条件下で行われます。反応は次のように表すことができます。
2,2,4,4-テトラメチルピロリジン+HCl→2,2,4,4-テトラメチルピロリジン塩酸塩
工業生産方法
2,2,4,4-テトラメチルピロリジン塩酸塩の工業生産には、実験室と同じ反応条件を用いた大規模合成が含まれます。このプロセスは、収率と純度が最適化されており、製品は通常、再結晶化または他の分離技術によって精製され、さまざまな用途に適した高純度化合物が得られます .
化学反応の分析
反応の種類
2,2,4,4-テトラメチルピロリジン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するN-オキシドを形成することができます。
還元: 還元反応により、母体アミンに戻すことができます。
置換: 塩化物イオンが他の求核剤に置換される求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: アジ化ナトリウム(NaN3)やシアン化カリウム(KCN)などの求核剤が適切な条件下で使用されます。
生成される主な生成物
酸化: N-オキシドの生成。
還元: 母体アミンの再生。
置換: 置換ピロリジン誘導体の生成。
科学研究における用途
2,2,4,4-テトラメチルピロリジン塩酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 酵素機構の研究や、特定の生物試料の安定剤として使用されます。
医学: 潜在的な治療効果や医薬品開発の前駆体として研究されています。
工業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
2,2,4,4-Tetramethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
類似化合物との比較
特性
分子式 |
C8H18ClN |
|---|---|
分子量 |
163.69 g/mol |
IUPAC名 |
2,2,4,4-tetramethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)9-6-7;/h9H,5-6H2,1-4H3;1H |
InChIキー |
YQYNSTKNAJKAGX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(NC1)(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)




![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)



